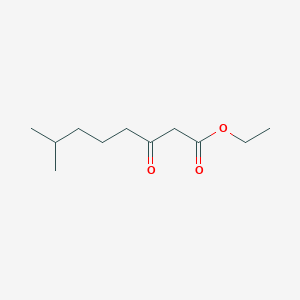

Ethyl 7-methyl-3-oxooctanoate

Descripción general

Descripción

Ethyl 7-methyl-3-oxooctanoate is a chemical compound with the molecular formula C10H18O3 . It is also known by other names such as Ethyl 3-oxooctanoate .

Synthesis Analysis

The synthesis of similar compounds like Ethyl 3-oxooctanoate has been reported in the literature. For instance, monoalkyl oxalates, which are important building blocks for a variety of significant classes of compounds, can be synthesized in aqueous media by applying selective monohydrolysis reactions of symmetric diesters . Another study discusses the synthesis of transcripts using “anti-reverse” cap analogs (ARCAs) that are incapable of being incorporated in the reverse orientation .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C10H18O3, average mass of 186.248 Da, and monoisotopic mass of 186.125595 Da .Chemical Reactions Analysis

Enolates, which are similar to this compound, can be alkylated in the alpha position through an SN2 reaction with alkyl halides . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

- Annulation Reactions: Ethyl esters are used as dipole synthons in annulation reactions with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This process demonstrates the utility of ethyl esters in constructing complex nitrogen-containing compounds (Zhu, Lan, & Kwon, 2003).

- Michael Addition Reactions: Ethyl 2-oxo-1-cyclohexanecarboxylate, an analogue of β-keto esters, showcases the efficacy of such compounds in Michael addition reactions, providing a method for the synthesis of 1,4-adducts in high yields. This research highlights the role of ethyl esters in facilitating nucleophilic addition reactions (Tateiwa & Hosomi, 2001).

Medicinal Chemistry Applications

- Synthesis of Key Intermediates: Ethyl esters serve as critical intermediates in the synthesis of pharmaceutical compounds. For instance, the optimization of Vibrio fluvialis aminotransferase activity for transamination of β-keto esters demonstrates the importance of such compounds in synthesizing key intermediates for drugs like imagabalin, an advanced candidate for treating generalized anxiety disorder (Midelfort et al., 2013).

Material Science Applications

- Polymer Solar Cells: The incorporation of specific esters into polymer solar cells as electron-cascade acceptor materials illustrates the potential of ester compounds in enhancing the efficiency of renewable energy technologies. This utilization underscores the adaptability of esters in improving the photovoltaic performance of solar cells (Cheng, Li, & Zhan, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 7-methyl-3-oxooctanoate, a chemical compound, primarily targets the enolate ions in the body . Enolate ions are negatively charged species that are formed by the deprotonation of a carbonyl compound . They play a crucial role in various biochemical reactions, particularly in the alkylation process .

Mode of Action

The interaction of this compound with its targets involves a series of reactions. The compound is readily converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new carbon-carbon bond is formed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alkylation of enolate ions . This pathway involves the conversion of alkyl halides into a methyl ketone with three additional carbons . The process results in the creation of an α-substituted methyl ketone without side-products .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds and the creation of α-substituted methyl ketones . These changes can have various downstream effects, depending on the specific biochemical context in which they occur.

Propiedades

IUPAC Name |

ethyl 7-methyl-3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-14-11(13)8-10(12)7-5-6-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUWNFIBFADJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445353 | |

| Record name | ETHYL 7-METHYL-3-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84389-67-3 | |

| Record name | ETHYL 7-METHYL-3-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.